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Compound of Interest

Compound Name: Infigratinib

Cat. No.: B612010 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on identifying and characterizing the off-target effects of

Infigratinib in preclinical models.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of Infigratinib?

A1: Infigratinib is a potent and selective inhibitor of Fibroblast Growth Factor Receptors

(FGFR) 1, 2, and 3.[1][2][3] Its primary off-target activity is against FGFR4, but with significantly

lower potency.[1][2] Preclinical studies have also shown that Infigratinib has much lower

activity against other tyrosine kinases like VEGFR, BRAF, and EGFR.[1]

Q2: What are the potential consequences of Infigratinib's off-target effects in preclinical

studies?

A2: Off-target effects of kinase inhibitors can lead to unexpected phenotypic changes in cellular

and animal models, potentially confounding experimental results. Some adverse effects

observed in preclinical and clinical studies, such as certain toxicities, may be attributed to off-

target activities.[4] For example, while hyperphosphatemia is a known on-target effect of FGFR

inhibition, other adverse events could be linked to the inhibition of other kinases.[4]

Q3: How can I experimentally determine the off-target profile of Infigratinib in my model

system?
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A3: Several methods can be employed to determine the off-target profile of Infigratinib. A

common approach is to perform a kinome scan using a large panel of purified kinases. This

can be done using various assay formats, such as radiometric assays or luminescence-based

assays like the ADP-Glo™ Kinase Assay. For a more physiologically relevant context, you can

use cell-based assays like the NanoBRET™ Target Engagement Assay or proteome-wide

methods such as the Cellular Thermal Shift Assay (CETSA) to identify targets in intact cells.

Q4: I am observing an unexpected phenotype in my Infigratinib-treated cells that doesn't

seem to be related to FGFR inhibition. How can I troubleshoot this?

A4: First, confirm that the observed phenotype is dose-dependent and specific to Infigratinib
treatment. Next, consider the possibility of off-target effects. You can perform a targeted

analysis of kinases that are known to be potential off-targets of Infigratinib or conduct a

broader, unbiased screen using kinome profiling or proteomic approaches. It is also crucial to

ensure the purity and identity of your Infigratinib compound.

Troubleshooting Guides
Guide 1: Troubleshooting In Vitro Kinome Profiling
Assays (e.g., ADP-Glo™)
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Issue Possible Cause Troubleshooting Steps

High background signal
Contaminated reagents (e.g.,

ATP with ADP)

Use high-quality, fresh

reagents. Include a "no

enzyme" control to determine

the background from the

reagents.

Self-luminescence of the

compound

Test the luminescence of the

compound alone at the

screening concentration. If it

interferes, consider a different

assay format.

Low signal or no kinase activity Inactive enzyme

Ensure proper storage and

handling of the kinase.

Perform a positive control with

a known activator or substrate.

Incorrect assay conditions (pH,

cofactors)

Optimize the buffer conditions

for each kinase. Refer to the

manufacturer's

recommendations.

Inconsistent results Pipetting errors

Use calibrated pipettes and

proper technique. Automate

liquid handling if possible for

high-throughput screens.

Plate reader settings not

optimized

Optimize the read time and

gain settings for your specific

plate reader and assay format.

IC50 value significantly

different from literature

Different assay conditions

(ATP concentration, substrate)

Ensure your assay conditions,

particularly the ATP

concentration, are comparable

to the reported values. IC50

values are highly dependent

on the ATP concentration for

ATP-competitive inhibitors.
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Compound degradation

Check the stability of your

Infigratinib stock solution.

Prepare fresh dilutions for

each experiment.

Quantitative Data
Table 1: Infigratinib On-Target and Key Off-Target Kinase
Inhibition
This table summarizes the in vitro inhibitory activity of Infigratinib against its primary targets

(FGFRs) and selected off-target kinases.

Kinase Target IC50 (nM)
Fold Selectivity vs.
FGFR2

Reference

FGFR1 1.1 1.1x [2]

FGFR2 1.0 1x [2]

FGFR3 2.0 2x [2]

FGFR4 61 61x [2]

VEGFR2 >70 >70x [1]

BRAF >70 >70x [1]

EGFR >70 >70x [1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Kinome Scan of Infigratinib at 1 µM
This table presents a summary of a kinome scan of Infigratinib against a panel of 255 kinases

at a concentration of 1 µM. Data is presented as the percentage of kinases falling into different

inhibition ranges.
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Inhibition Range Percentage of Kinases

>95% < 5%

90-95% < 2%

50-90% ~5%

<50% >88%

This data indicates that at a high concentration of 1 µM, Infigratinib remains relatively

selective, with the vast majority of the tested kinases being inhibited by less than 50%.

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-
Glo™
Objective: To determine the IC50 of Infigratinib against a panel of kinases.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

Purified recombinant kinases of interest

Kinase-specific substrates

Infigratinib stock solution (in DMSO)

Kinase reaction buffer (specific to each kinase)

White, opaque 384-well assay plates

Multichannel pipette or automated liquid handler

Plate reader with luminescence detection capabilities

Procedure:
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Compound Dilution: Prepare a serial dilution of Infigratinib in the appropriate kinase

reaction buffer. The final DMSO concentration in the assay should be kept constant and

typically below 1%.

Kinase Reaction Setup:

Add 2.5 µL of the diluted Infigratinib or vehicle (DMSO in buffer) to the wells of the 384-

well plate.

Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.

Pre-incubate the plate at room temperature for 15 minutes.

Initiate Kinase Reaction:

Add 5 µL of a solution containing the kinase substrate and ATP (both at 2x the final

desired concentration) to each well to start the reaction.

Incubate the plate at the optimal temperature for the kinase (usually 30°C) for the

recommended reaction time (e.g., 60 minutes).

Terminate Reaction and Deplete ATP:

Add 10 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Detection:

Add 20 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.
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Normalize the data to the vehicle control (100% activity) and a positive control inhibitor

(0% activity).

Plot the normalized data against the logarithm of the Infigratinib concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Visualizations
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FGFR Signaling and Infigratinib Inhibition
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Caption: Infigratinib inhibits FGFR signaling, blocking downstream pathways.
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Workflow for Identifying Infigratinib Off-Target Effects
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Caption: A workflow for discovering and validating off-target effects.
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Logical Relationship of On- and Off-Target Effects
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Caption: Infigratinib has both on-target and potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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